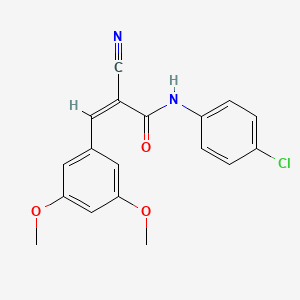

(Z)-N-(4-chlorophenyl)-2-cyano-3-(3,5-dimethoxyphenyl)prop-2-enamide

Description

Properties

IUPAC Name |

(Z)-N-(4-chlorophenyl)-2-cyano-3-(3,5-dimethoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O3/c1-23-16-8-12(9-17(10-16)24-2)7-13(11-20)18(22)21-15-5-3-14(19)4-6-15/h3-10H,1-2H3,(H,21,22)/b13-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCYQIGDKWLBVOU-QPEQYQDCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-N-(4-chlorophenyl)-2-cyano-3-(3,5-dimethoxyphenyl)prop-2-enamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological systems.

Chemical Structure

The compound can be represented by the following structural formula:

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its effects on cancer cell lines and its potential as an anti-inflammatory agent.

1. Anticancer Activity

Several studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |

| HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest at G1 phase |

| A549 (Lung Cancer) | 10.0 | Inhibition of proliferation |

Data from multiple studies indicate a consistent pattern of anticancer activity across different cell lines.

2. Anti-inflammatory Properties

In addition to its anticancer properties, this compound has shown potential as an anti-inflammatory agent. Research indicates that it may inhibit the production of pro-inflammatory cytokines.

Case Study: Inhibition of Cytokine Production

A study conducted on lipopolysaccharide-stimulated macrophages demonstrated that treatment with this compound significantly reduced levels of TNF-alpha and IL-6, suggesting a potent anti-inflammatory effect.

The mechanisms underlying the biological activity of this compound involve several pathways:

- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.

- Cell Cycle Regulation : It alters cyclin-dependent kinase activity, resulting in G1 phase arrest.

- Cytokine Modulation : By suppressing NF-kB signaling pathways, it reduces inflammation-related cytokine production.

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of related compounds, revealing that modifications to the phenyl rings can enhance potency and selectivity. For instance, substitution patterns on the 3,5-dimethoxyphenyl group have been shown to significantly influence both anticancer and anti-inflammatory activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The compound’s closest analogs differ primarily in substituents on the phenyl rings and the amide nitrogen. Key comparisons include:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The 4-chlorophenyl group (5c) reduces yield compared to the 4-methoxyphenyl derivative (5b), likely due to steric hindrance or electronic effects during synthesis .

- Symmetry and Solubility: The 3,5-dimethoxyphenyl group in the target compound introduces symmetry and enhanced solubility compared to monosubstituted analogs, as methoxy groups improve hydrophilicity.

- Thermal Stability : Higher melting points in sulfonamide analogs (5b, 5c) suggest stronger intermolecular interactions (e.g., hydrogen bonding via SO₂NH₂) compared to the target compound’s chlorophenyl amide.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (Z)-N-(4-chlorophenyl)-2-cyano-3-(3,5-dimethoxyphenyl)prop-2-enamide?

- Methodological Answer : The synthesis can be optimized using a multi-step approach involving:

- Substitution reactions under alkaline conditions for introducing methoxy groups (e.g., using 3,5-dimethoxyphenyl precursors) .

- Reduction steps with iron powder in acidic media to generate intermediate anilines .

- Condensation reactions between cyanoacetic acid derivatives and substituted anilines, employing coupling agents like DCC or EDCI to form the enamide backbone .

- Microwave-assisted synthesis may enhance reaction efficiency and yield, as demonstrated for structurally similar enamide derivatives (e.g., 90% yield for 2-cyano-3-(4-methoxyphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : H and C NMR to confirm regiochemistry and stereochemistry, particularly the (Z)-configuration of the enamide double bond. Aromatic proton signals in the 6.5–8.0 ppm range and methoxy groups at ~3.8 ppm are diagnostic .

- IR spectroscopy : Peaks at ~2200 cm (C≡N stretch) and ~1650 cm (amide C=O stretch) validate functional groups .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can contradictions in crystallographic data be resolved during structural refinement?

- Methodological Answer :

- Use SHELXL for small-molecule refinement, leveraging its robust handling of disordered moieties (e.g., methoxy or chlorophenyl groups) .

- Validate the structure with PLATON to check for missed symmetry, twinning, or hydrogen-bonding inconsistencies .

- Cross-reference experimental data (e.g., bond lengths, angles) with density functional theory (DFT)-optimized geometries to identify outliers .

Q. What strategies are effective for analyzing hydrogen-bonding networks in the crystal lattice?

- Methodological Answer :

- Apply graph set analysis (Etter’s formalism) to categorize hydrogen bonds (e.g., D(2) chains or R_2$$^2(8) rings) and predict packing motifs .

- Use Mercury software to visualize interactions and quantify geometric parameters (e.g., donor-acceptor distances, angles) .

- Compare with structurally analogous compounds (e.g., N-(4-chloro-2-hydroxyphenyl)-2,2-dimethylpropanamide) to identify conserved motifs .

Q. How can the biological activity of this compound be systematically evaluated?

- Methodological Answer :

- Perform minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays against Gram-positive bacteria (e.g., Staphylococcus aureus), referencing protocols for trifluoromethyl-substituted enamide derivatives (MICs: 0.15–5.57 µM) .

- Use time-kill kinetics to assess bactericidal vs. bacteriostatic effects .

- Correlate electronic properties (e.g., Hammett constants of substituents) with activity trends to guide SAR studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.